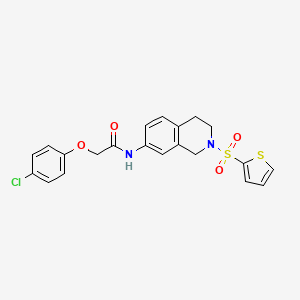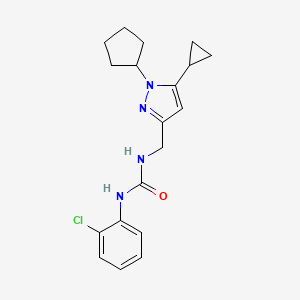
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of pyrazole-based kinase inhibitors.
Applications De Recherche Scientifique
Anti-Cancer Potential
Research has shown that pyrazole derivatives, such as 1-(2-chlorophenyl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea, exhibit promising anti-cancer properties. One study synthesized two pyrazole compounds and assessed their electronic structure, physico-chemical properties, and potential as anti-cancer agents. The study found significant negative responses against human microsomal prostaglandin E synthase 1, suggesting potential efficacy in cancer treatment (Thomas et al., 2019).
Gelation Properties
Another avenue of research has explored the gelation properties of similar urea compounds. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, and the rheology and morphology of these gels can be tuned by changing the anion, offering potential applications in materials science (Lloyd & Steed, 2011).
Synthesis and In Vitro Assay for Anticancer Agents
Further studies have focused on the synthesis of 1-Aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds exhibited cytotoxicity comparable to or greater than established chemotherapeutic agents, highlighting their potential as anticancer drugs (Gaudreault et al., 1988).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-7-3-4-8-17(16)22-19(25)21-12-14-11-18(13-9-10-13)24(23-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGNPJOPEIRTMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-O'-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2407639.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2407640.png)

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)
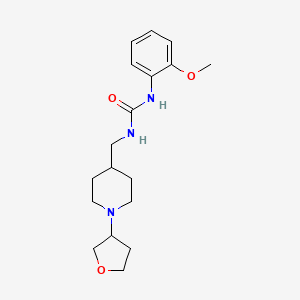
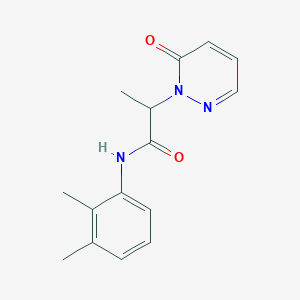
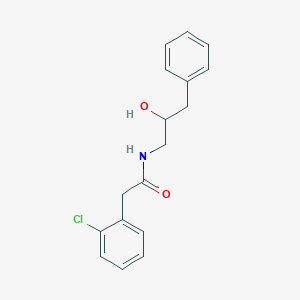
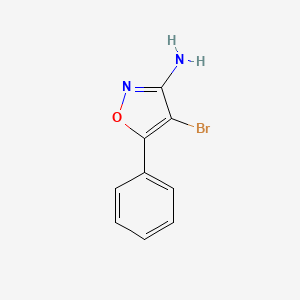

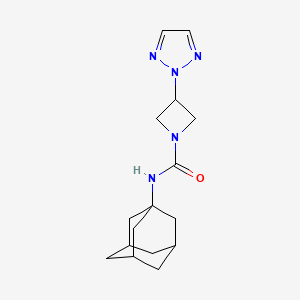
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)
